molecular formula C17H16N2O2 B11082877 (4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11082877
M. Wt: 280.32 g/mol
InChI Key: GGJHWQVMPUEKOB-MHWRWJLKSA-N
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Description

(4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a furan ring, and various methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method involves the reaction of 5-methylfurfural with 4-methylacetophenone in the presence of a base catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted pyrazolones .

Scientific Research Applications

(4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative with similar reactivity.

    5-Methylfurfural: A precursor in the synthesis of the compound.

    2,5-Dimethylfuran:

Uniqueness

(4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

(4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C17H16N2O2/c1-11-4-7-14(8-5-11)19-17(20)16(13(3)18-19)10-15-9-6-12(2)21-15/h4-10H,1-3H3/b16-10+

InChI Key

GGJHWQVMPUEKOB-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C)C(=N2)C

Origin of Product

United States

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